potassium trifluoro-(3-nitrophenyl)boranuide

Suzuki-Miyaura cross-coupling Process chemistry Reagent stoichiometry

This potassium organotrifluoroborate is an air- and moisture-stable monomeric salt that eliminates the stoichiometric uncertainty of boronic acids. It enables precise, reproducible cross-couplings in automated synthesis and simplifies scale-up by removing inert-atmosphere requirements. Ideal for electron-deficient Suzuki-Miyaura reactions and multi-step convergent strategies.

Molecular Formula C6H4BF3KNO2
Molecular Weight 229.01 g/mol
CAS No. 192863-40-4
Cat. No. B067343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium trifluoro-(3-nitrophenyl)boranuide
CAS192863-40-4
Molecular FormulaC6H4BF3KNO2
Molecular Weight229.01 g/mol
Structural Identifiers
SMILES[B-](C1=CC(=CC=C1)[N+](=O)[O-])(F)(F)F.[K+]
InChIInChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-2-1-3-6(4-5)11(12)13;/h1-4H;/q-1;+1
InChIKeyZKZMSCLFLMORNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Trifluoro-(3-nitrophenyl)boranuide (CAS 192863-40-4) as a Stable Aryltrifluoroborate Surrogate for Suzuki-Miyaura Cross-Coupling


Potassium trifluoro-(3-nitrophenyl)boranuide (CAS 192863-40-4), commonly named potassium (3-nitrophenyl)trifluoroborate, is an organoboron compound of the potassium aryltrifluoroborate class [1]. It serves as an air- and moisture-stable surrogate for the corresponding 3-nitrophenylboronic acid in Suzuki-Miyaura cross-coupling reactions [2]. Its molecular formula is C₆H₄BF₃KNO₂ with a molecular weight of 229.01 g/mol and a melting point of 260 °C (lit.) [3]. The electron-withdrawing nitro group at the meta position confers distinct reactivity and stability characteristics compared to other arylboron reagents [4].

Why Potassium Trifluoro-(3-nitrophenyl)boranuide Cannot Be Directly Replaced by a Generic Boronic Acid


Substituting potassium trifluoro-(3-nitrophenyl)boranuide with a generic arylboronic acid—even one with the same 3-nitrophenyl group—is not a straightforward exchange due to fundamental differences in reagent stability and stoichiometric control. Arylboronic acids are prone to trimerization (formation of boroxines), which introduces uncertainty in the exact molar quantity delivered, whereas the corresponding aryltrifluoroborate exists exclusively as a well-defined monomeric salt, enabling precise stoichiometric control in coupling reactions [1]. Furthermore, arylboronic acids often require strictly anhydrous and inert atmospheres to prevent protiodeboronylation and oxidative side reactions, whereas potassium organotrifluoroborates demonstrate significantly greater stability to both air and moisture, allowing for simplified handling and broader reaction condition tolerance [2][3].

Quantitative Differentiation of Potassium Trifluoro-(3-nitrophenyl)boranuide Against Closest Analogs


Monomeric Structure Guarantees Precise Stoichiometric Control Compared to Boronic Acid Trimers

Potassium trifluoro-(3-nitrophenyl)boranuide exists exclusively as a monomeric salt, ensuring that each weighed portion corresponds to a known molar quantity of the active coupling species. In contrast, 3-nitrophenylboronic acid and other arylboronic acids readily form cyclic trimers (boroxines) via dehydration, which alters the effective molar mass and introduces stoichiometric uncertainty unless rigorous drying and characterization are performed [1]. This monomeric nature guarantees that the equivalent weight can be closely controlled, a critical factor in large-scale and automated syntheses [2].

Suzuki-Miyaura cross-coupling Process chemistry Reagent stoichiometry

Air and Moisture Stability Enables Ambient Handling Unlike 3-Nitrophenylboronic Acid

Potassium aryltrifluoroborates, including potassium trifluoro-(3-nitrophenyl)boranuide, are reported to exhibit superior stability to both air and water when compared to their corresponding boronic acids [1]. While 3-nitrophenylboronic acid is susceptible to oxidative degradation and protodeboronylation under ambient conditions—often necessitating storage under inert gas and use of anhydrous solvents—the trifluoroborate salt can be weighed and handled on the benchtop without special precautions [2]. This stability is a defining class characteristic of aryltrifluoroborates [3].

Shelf stability Reagent handling Suzuki-Miyaura coupling

Suppression of Protodeboronylation Side Reactions Increases Coupling Efficiency

In Suzuki-Miyaura couplings, arylboronic acids frequently undergo protodeboronylation—a competing side reaction that yields the reduced arene and diminishes the desired cross-coupling yield. Studies have shown that this undesired pathway is largely suppressed when using aryltrifluoroborates as substrates [1]. Potassium trifluoro-(3-nitrophenyl)boranuide, like other potassium aryltrifluoroborates, undergoes controlled in situ hydrolysis to generate the active boronic acid species, thereby avoiding the extensive generation of undesired phenolic and homocoupling side products [2]. This mechanistic distinction translates to higher effective yields in challenging coupling scenarios [3].

Side reaction suppression Suzuki-Miyaura coupling Protodeboronylation

Enhanced Hydrolytic Stability from Electron-Withdrawing Nitro Substituent

A Hammett analysis of aryltrifluoroborate solvolysis in water demonstrated that log(k_solv) correlates with σ values with a ρ value of approximately −1, meaning that electron-withdrawing substituents (such as the 3-nitro group) significantly reduce the rate of solvolytic defluoridation [1]. The presence of the exocyclic electron-withdrawing nitro substituent in potassium trifluoro-(3-nitrophenyl)boranuide thus confers enhanced aqueous stability relative to unsubstituted or electron-donating aryltrifluoroborates. For heteroaryltrifluoroborates under physiological conditions (pH ∼7), half-lives (t₁/₂) were found to be ≥300 min, and stability was further enhanced by exocyclic electron-withdrawing groups [2].

Hydrolytic stability Electron-withdrawing group effect 19F NMR kinetics

Optimal Application Scenarios for Potassium Trifluoro-(3-nitrophenyl)boranuide Based on Differentiated Performance


Parallel Synthesis and High-Throughput Experimentation Requiring Robust, Stoichiometrically Precise Reagents

In automated parallel synthesis platforms, the monomeric nature and defined molecular weight of potassium trifluoro-(3-nitrophenyl)boranuide eliminate the stoichiometric variability introduced by boroxine formation in boronic acids [1]. Its air and moisture stability allows the reagent to be stored and dispensed without inert atmosphere handling, making it ideal for high-throughput screening libraries and automated liquid handling systems where reproducible reagent delivery is essential [2].

Coupling of Electron-Deficient Aryl Halides with Base-Sensitive Functionality

Potassium trifluoro-(3-nitrophenyl)boranuide is particularly well-suited for Suzuki-Miyaura couplings involving electron-deficient aryl halides or heteroaryl chlorides, where the controlled in situ generation of the boronic acid suppresses protodeboronylation and other decomposition pathways [1]. Its compatibility with aqueous reaction media enables the use of mild bases (e.g., K₂CO₃) and palladacycle precatalysts, expanding the scope to include substrates that would otherwise degrade under harsher conditions [2].

Multi-Step Synthetic Sequences Where Intermediate Stability is Critical

In complex molecule synthesis where the boron-containing intermediate must survive several steps before final coupling, the enhanced hydrolytic stability conferred by the 3-nitro electron-withdrawing group provides a significant advantage [1]. Potassium trifluoro-(3-nitrophenyl)boranuide can be carried through multiple transformations without premature solvolysis, enabling convergent synthetic strategies that would be impractical with the corresponding boronic acid [2].

Process Chemistry Scale-Up Requiring Robust, Air-Stable Solid Reagents

For pilot plant and manufacturing scale operations, potassium trifluoro-(3-nitrophenyl)boranuide offers practical handling advantages: as an air- and moisture-stable crystalline solid with a melting point of 260°C, it can be weighed in open air, stored for extended periods without degradation, and does not require specialized inert atmosphere equipment [1]. This reduces capital expenditure and operational complexity in scale-up workflows compared to boronic acid alternatives [2].

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